molecular formula C9H15NO B15391697 3-Penten-2-one,4-(1-pyrrolidinyl)-

3-Penten-2-one,4-(1-pyrrolidinyl)-

Cat. No.: B15391697
M. Wt: 153.22 g/mol
InChI Key: CWUMGRRVCLAYKC-UHFFFAOYSA-N
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Description

3-Penten-2-one,4-(1-pyrrolidinyl)- (CAS: 23652-59-7, 3389-57-9, 34143-51-6) is an α,β-unsaturated ketone (enone) with a pyrrolidine substituent at the 4-position. Its molecular formula is C₉H₁₅NO, with an average molecular mass of 153.225 g/mol and a monoisotopic mass of 153.115 g/mol . The compound exhibits (3E)-stereochemistry, as indicated by its IUPAC name (3E)-4-(1-pyrrolidinyl)-3-penten-2-one. Its ChemSpider ID is 4528787, and it is registered under MDL number MFCD00173704 .

Properties

IUPAC Name

4-pyrrolidin-1-ylpent-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-8(7-9(2)11)10-5-3-4-6-10/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUMGRRVCLAYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Differences

Pyrrolidine vs. Morpholine Substituents The pyrrolidine group in the target compound is a five-membered secondary amine ring, offering moderate basicity (pKa ~11) and conformational rigidity. In contrast, 4-morpholinyl (C₉H₁₅NO₂) introduces a six-membered ring with an oxygen atom, enhancing polarity and hydrogen-bonding capacity . Morpholine derivatives are often used in drug design for improved solubility, while pyrrolidine-containing compounds may exhibit stronger receptor-binding affinity due to reduced steric hindrance .

Amine Substituents: Methylamino vs. 4-(Dimethylamino)- (C₇H₁₃NO) is a tertiary amine with higher basicity (pKa ~10) and steric bulk, which may hinder interactions in biological systems .

Non-Amine Analogs: 4-Methyl Substituent 3-Penten-2-one,4-methyl- (C₆H₁₀O) lacks an amine group, rendering it a simple α,β-unsaturated ketone.

Research Implications

  • Biological Activity: Pyrrolidine derivatives, such as Levomoramide and Racemoramide (), are used in opioid receptor modulation, highlighting the pharmacological relevance of the pyrrolidinyl group. The target compound’s enone-pyrrolidine hybrid structure warrants investigation for similar bioactivity .
  • Analytical Differentiation : Mass spectral data (e.g., molecular ion peaks at m/z 153 for the target vs. m/z 169 for the morpholine analog) can distinguish these compounds in mixtures .

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